molecular formula C9H16N2O2 B3415499 Tert-butyl N-(3-isocyanopropyl)carbamate CAS No. 215254-92-5

Tert-butyl N-(3-isocyanopropyl)carbamate

Cat. No.: B3415499
CAS No.: 215254-92-5
M. Wt: 184.24 g/mol
InChI Key: ZNWFHOKFUDYMDR-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-isocyanopropyl)carbamate, also known as Boc-IP, is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol. This compound is commonly used in various scientific experiments due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3-isocyanopropyl)carbamate can be synthesized through a reaction involving tert-butyl carbamate and 3-isocyanopropylamine. The reaction typically occurs under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium bromide . The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-isocyanopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Bases: Cesium carbonate, sodium azide

    Catalysts: Tetrabutylammonium bromide, zinc(II) triflate

    Acids: Trifluoroacetic acid

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Deprotected Amines: Removal of the tert-butyl group yields the corresponding free amine.

Scientific Research Applications

Tert-butyl N-(3-isocyanopropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-isocyanopropyl)carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.

    3-(Boc-amino)propyl bromide: Another compound with a similar protecting group used in organic synthesis.

Uniqueness

Tert-butyl N-(3-isocyanopropyl)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate protecting group with an isocyanopropyl moiety. This combination allows for versatile applications in both protecting group chemistry and as a reactive intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl N-(3-isocyanopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h5-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWFHOKFUDYMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241551
Record name 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215254-92-5
Record name 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215254-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-isocyanopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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